Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate

Evidence gap comparator unavailability procurement risk

This compound is a fully synthetic benzamide scaffold (C20H20N2O4; MW 352.39) with a unique 3-substituted phenyl-2-oxopiperidine connectivity, geometrically distinct from common 4-substituted analogs. Without public head-to-head data, procurement must be driven by your specific synthetic utility requirements—do not assume functional equivalence to positionally isomeric analogs. Suitable as an amide coupling/ester hydrolysis substrate or in-house screening diversity element. Independent purity and characterization are essential.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 1210486-82-0
Cat. No. B2360008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate
CAS1210486-82-0
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
InChIInChI=1S/C20H20N2O4/c1-26-20(25)15-10-8-14(9-11-15)19(24)21-16-5-4-6-17(13-16)22-12-3-2-7-18(22)23/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,21,24)
InChIKeyNMXAWODTRDVSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Baseline Assessment for Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate (CAS 1210486-82-0)


The target compound is a fully synthetic small molecule (C20H20N2O4, MW 352.39) containing a central benzamide scaffold linked to a 2-oxopiperidine-substituted phenyl ring and a terminal methyl benzoate ester. Its structural architecture places it within the broad 2-oxopiperidine class, which includes fragments found in certain Factor Xa inhibitors and other bioactive molecules [1]. However, a systematic search of primary research literature, patent documents, and authoritative databases (with vendor sources restricted per protocol) failed to locate any peer-reviewed studies or patent pharmacological data that characterize this precise compound. No quantitative selectivity, potency, or physicochemical comparisons against defined analogs are publicly available. Consequently, this baseline overview must acknowledge that the compound's current scientific positioning is undefined by verifiable evidence, and any procurement decision must be grounded in the user's own proprietary characterization or synthetic utility requirements.

Why Generic Substitution of Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate Carries Unquantified Risk for Scientific Procurement


Generic substitution among compounds sharing the 2-oxopiperidine substructure – such as Apixaban intermediates, O-desmethyl Apixaban sulfate, or simple N-aryl-2-oxopiperidine analogs – cannot be assumed to be functionally neutral. The target compound's specific connectivity (3-substitution on the central phenyl ring, benzamide orientation, and methyl ester terminus) creates a hydrogen-bonding and conformational profile that is geometrically distinct from the 4-substituted analogs most commonly described in bioactive 2-oxopiperidine series [1]. Positional isomerism in related benzamide-piperidinone systems has been shown, in other contexts, to invert target engagement or abolish activity; however, no direct quantitative head-to-head data exists for this specific molecule against any named comparator. In the absence of measured relative IC50 values, selectivity windows, or pharmacokinetic data, procuring a closely related analog as a functional replacement introduces an unquantified and potentially total loss of desired property – a risk that must be explicitly recorded in procurement documentation.

Quantitative Differentiation Evidence for Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate: Required Data for Head-to-Head Procurement Decisions


Documented Evidence Gap: No Quantifiable Differentiation Data Available for Procurement Decisions

At the time of this guide's compilation, a rigorous search of the available scientific and patent literature (excluding vendor sites on the pre-defined blocklist) identified zero instances of a direct head-to-head comparison, cross-study comparable dataset, or class-level quantitative inference that includes a measured numerical value for this compound alongside a named comparator. This includes the absence of biochemical IC50/Ki data against any defined protein target, cellular activity data, in vivo efficacy metrics, selectivity panel results, solubility, logP/D, metabolic stability, or permeability measurements performed on the target compound itself. Without such quantitative evidence, the single most important requirement for scientific selection – a data-driven reason to choose this compound over a close analog – cannot be fulfilled. [1]

Evidence gap comparator unavailability procurement risk

Potential Application Scenarios for Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate Limited to the Domain of the Available Evidence


Internal Reference Standard or Starting Material for Synthetic Methodology Development

Given the lack of biological characterization, the compound's most supportable use is as a well-defined chemical entity (C20H20N2O4, MW 352.39) for synthetic chemistry applications. Its benzamide and ester functional groups make it a potential substrate for amide coupling, ester hydrolysis, or N-arylation methodology studies, provided the user supplies their own purity and characterization data [1].

Proprietary Screening Library Component for De Novo Target Identification

Organizations with internal high-throughput screening capabilities may use the compound as a diversity element in an in-house compound collection, particularly if exploring novel chemotypes around the 3-substituted phenyl-2-oxopiperidine motif. Any value derived from this use is entirely dependent on the user's own screening results, as no public pharmacological data exists to guide target selection.

Process Chemistry Intermediate for a Proprietary Synthesis Sequence

If a user's unpublished synthetic route requires this specific substitution pattern (3-linkage on the phenyl ring, as opposed to the more common 4-linkage in Apixaban-related intermediates), the compound may serve as a late-stage intermediate. This scenario is supported only by the compound's connectivity and functional group compatibility, not by any published process optimization data.

Quote Request

Request a Quote for Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.